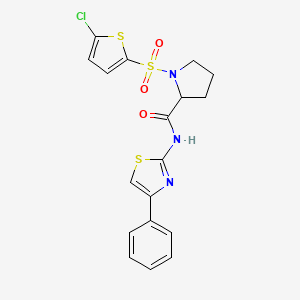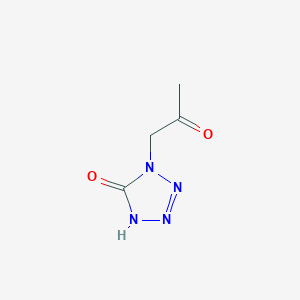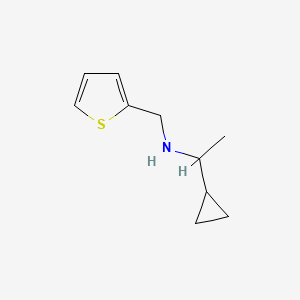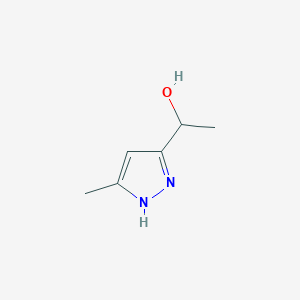![molecular formula C21H20N4O2S B2766274 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1207029-39-7](/img/structure/B2766274.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c][1,2,5]thiadiazole derivatives are known to be used in various applications such as photovoltaics or as fluorescent sensors . They are part of a larger class of compounds known as electron donor-acceptor (D-A) systems .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Miyaura borylation and Suzuki coupling reactions . For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often influenced by the presence of the benzo[c][1,2,5]thiadiazole motif. For example, these compounds can act as potential visible-light organophotocatalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester is a solid with a melting point of 81-86 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumoral Applications
Several studies have explored the antimicrobial and antitumoral potential of compounds structurally related to Benzo[c][1,2,5]thiadiazol derivatives. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing potential against Mycobacterium tuberculosis with low cytotoxicity, indicating a promising therapeutic index (Pancholia et al., 2016). Similarly, novel 1,3,4-thiadiazole analogues have been synthesized and evaluated for their anticancer activities, demonstrating the potential to inhibit tumor growth (Krishna et al., 2020).
Molecular Aggregation Studies
Research into the molecular aggregation behaviors of thiadiazol derivatives in various solvents has provided insights into their photophysical properties. For example, the study of molecular aggregation in thiadiazol derivatives revealed the influence of the substituent group structure on molecule aggregation interactions, highlighting the compound's potential in the study of fluorescent materials and optical devices (Matwijczuk et al., 2016).
Semiconducting Polymers
In the field of organic electronics, derivatives of Benzo[c][1,2,5]thiadiazol have been investigated for their utility in semiconducting polymers. The structural and electronic properties of these compounds contribute significantly to the development of high-performance optoelectronic semiconductors. A study highlighted the implementation of benzo[d][1,2,3]thiadiazole and its fluoro derivatives in constructing alternating copolymers, demonstrating their effectiveness in enhancing device performance in applications such as solar cells and field-effect transistors (Chen et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-20(15-6-7-18-19(12-15)23-28-22-18)24-8-10-25(11-9-24)21(27)17-13-16(17)14-4-2-1-3-5-14/h1-7,12,16-17H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGAWCKZNOJIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)

amine](/img/structure/B2766194.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)



![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2766202.png)

![N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766208.png)



